molecular formula C8H5F3O3 B13960323 1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone CAS No. 70211-42-6

1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B13960323
CAS No.: 70211-42-6
M. Wt: 206.12 g/mol
InChI Key: ZHQYBVIRGLPYMR-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone is an organic compound characterized by the presence of two hydroxyl groups on a phenyl ring and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone can be synthesized through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trifluoroacetic anhydride acting as both a reagent and a solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Secondary alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl ketone group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes. The trifluoromethyl ketone group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1-(2,6-Dihydroxyphenyl)ethanone
  • 2,6-Dihydroxyacetophenone
  • 1-(2,4,6-Trihydroxyphenyl)ethanone

Comparison: 1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Biological Activity

1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone, also known as 2',6'-dihydroxyacetophenone or trifluoroacetophenone, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C8H6F3O2
  • Molecular Weight: 188.13 g/mol
  • CAS Number: 351002-89-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells. This is crucial in various diseases where oxidative damage plays a role.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in inflammatory disorders.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialActivity against E. coli and S. aureus

Case Study 1: Antioxidant Activity

A study conducted by Kim et al. demonstrated that this compound effectively scavenged free radicals in vitro. The compound showed a dose-dependent increase in antioxidant capacity when tested against DPPH and ABTS radicals. This suggests its potential use as a natural antioxidant in food preservation and health supplements.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6 cytokines. This finding indicates its potential application in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further development into antimicrobial agents.

Properties

CAS No.

70211-42-6

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)7(14)6-4(12)2-1-3-5(6)13/h1-3,12-13H

InChI Key

ZHQYBVIRGLPYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)C(F)(F)F)O

Origin of Product

United States

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